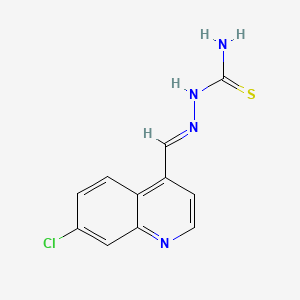
7-Chloro-4-formylquinoline thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-formylquinoline thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. Thiosemicarbazones are derived from the reaction of thiosemicarbazide with aldehydes or ketones.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-formylquinoline thiosemicarbazone typically involves the reaction of 7-chloro-4-formylquinoline with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
化学反応の分析
Types of Reactions: 7-Chloro-4-formylquinoline thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety into thiosemicarbazides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides .
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 7-Chloro-4-formylquinoline thiosemicarbazone involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways . Additionally, it can chelate metal ions, which further contributes to its anticancer activity .
類似化合物との比較
8-Fluoro thiochromanone thiosemicarbazone: Exhibits potent cytotoxicity against various cancer cell lines.
Thiosemicarbazone derivatives of thiochromanones: Known for their higher cytotoxicity compared to other thiosemicarbazone derivatives.
Uniqueness: 7-Chloro-4-formylquinoline thiosemicarbazone stands out due to its specific structural features, such as the chloro and formyl groups on the quinoline ring, which contribute to its unique biological activity and potential as an anticancer agent .
特性
CAS番号 |
3652-06-0 |
|---|---|
分子式 |
C11H9ClN4S |
分子量 |
264.73 g/mol |
IUPAC名 |
[(E)-(7-chloroquinolin-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9ClN4S/c12-8-1-2-9-7(6-15-16-11(13)17)3-4-14-10(9)5-8/h1-6H,(H3,13,16,17)/b15-6+ |
InChIキー |
BTVJFEOALFEPQA-GIDUJCDVSA-N |
異性体SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)/C=N/NC(=S)N |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
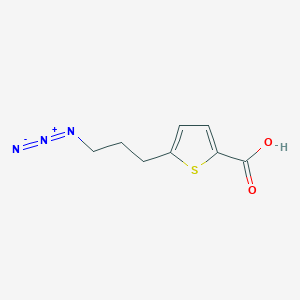
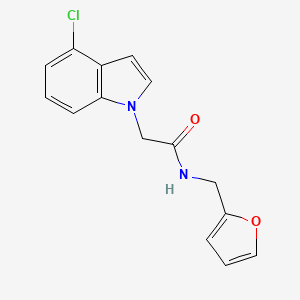
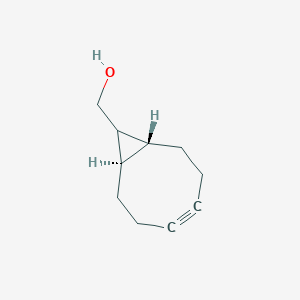
![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
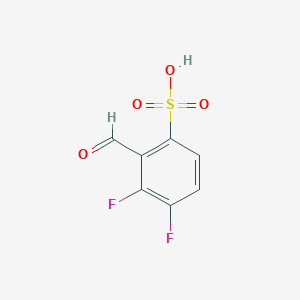
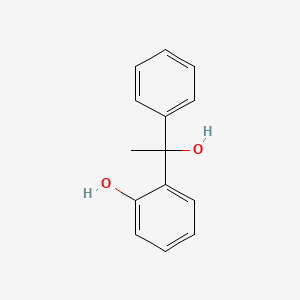
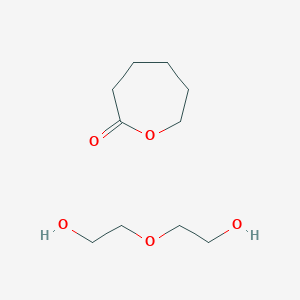
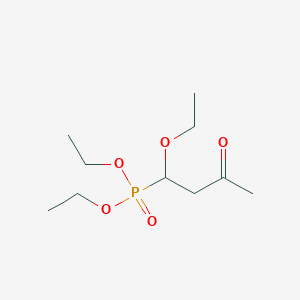
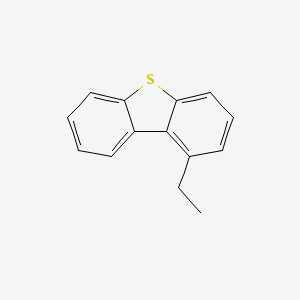
![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)
